molecular formula C8H5N3O3S2 B1682745 Tenonitrozole CAS No. 3810-35-3

Tenonitrozole

Cat. No.: B1682745
CAS No.: 3810-35-3
M. Wt: 255.3 g/mol
InChI Key: ZLOXYEZYWCTXHU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tenonitrozole, an antifungal medication, primarily targets a wide range of fungal pathogens . It is known to inhibit the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is a fundamental component of fungal cell membranes .

Mode of Action

The mode of action of this compound involves disrupting the cell membrane synthesis of fungi . By inhibiting lanosterol 14α-demethylase, this compound causes a buildup of toxic by-products within the fungal cell and a depletion of ergosterol . This ultimately leads to cell death . This mechanism is highly effective against fungi, given that ergosterol is vital for their cell membrane integrity .

Biochemical Pathways

The biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its depletion disrupts the integrity of these membranes, leading to cell death . The inhibition of lanosterol 14α-demethylase by this compound disrupts this pathway, leading to a buildup of toxic by-products within the fungal cell .

Pharmacokinetics

For systemic infections, the intravenous route is often preferred to ensure adequate drug levels in the bloodstream . The oral form can be used for less severe or localized infections .

Result of Action

The result of this compound’s action is the death of fungal cells . By inhibiting the enzyme lanosterol 14α-demethylase, this compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes . This leads to a buildup of toxic by-products within the fungal cell and a depletion of ergosterol, ultimately causing cell death .

Action Environment

Factors such as climate change, pollution, nutritional changes, and exposure to other chemicals can impact drug function and health

Biochemical Analysis

Biochemical Properties

Tenonitrozole plays a significant role in biochemical reactions, particularly in the production of nitric oxide during its hydrolytic decomposition. The compound interacts with enzymes such as nitric oxide synthase, leading to the formation of nitric oxide and nitro radical anions. These interactions are crucial for its antiprotozoal and antimicrobial activities. Under anaerobic conditions, this compound’s hydrolysis results in the production of nitric oxide, which is a potent antimicrobial agent .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in nitric oxide production and oxidative stress response. In addition, this compound’s antimicrobial activity can lead to changes in cellular metabolism, particularly in protozoa and bacteria, by disrupting their normal metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to nitric oxide synthase, leading to the production of nitric oxide and nitro radical anions. These reactive species can cause oxidative damage to cellular components, contributing to the antimicrobial effects of this compound. Additionally, this compound can inhibit the activity of certain enzymes involved in protozoal and bacterial metabolism, further enhancing its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolytic decomposition, leading to the production of nitric oxide and other reactive species. These changes can affect the compound’s antimicrobial activity and its impact on cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity without significant toxic effects. At higher doses, this compound can cause adverse effects, including oxidative damage to tissues and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitric oxide production and oxidative stress response. The compound interacts with enzymes such as nitric oxide synthase, leading to the formation of nitric oxide and nitro radical anions. These interactions can affect metabolic flux and metabolite levels, particularly in protozoa and bacteria. The production of reactive species during this compound’s hydrolysis can also influence cellular metabolism and contribute to its antimicrobial effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, where it exerts its antimicrobial effects by producing reactive species and disrupting normal cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it interacts with biomolecules and exerts its effects. For example, this compound’s localization in mitochondria can lead to the production of reactive species and oxidative damage to mitochondrial components, contributing to its antimicrobial activity .

Preparation Methods

The synthesis of Tenonitrozole involves the reaction of 5-nitro-2-thiazolylamine with thiophene-2-carboxylic acid chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXYEZYWCTXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046277
Record name Tenonitrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3810-35-3
Record name Tenonitrozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3810-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenonitrozole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenonitrozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenonitrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tenonitrozole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TENONITROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBQ7WLE1WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the mechanism of action of Tenonitrozole?

A: this compound exhibits antiprotozoal and antimicrobial activity, particularly under anaerobic conditions. Research suggests this is linked to the release of nitric oxide (NO) during its hydrolytic decomposition. [, ] Under anaerobic or microaerophilic conditions, this compound hydrolysis may also produce peroxynitrite anions, known for their strong cytotoxic properties. []

Q2: Are there any studies on how the structure of this compound relates to its activity?

A: A study investigated the crystal structure of a platinum(II) complex with this compound, synthesized from cis-PtCl2(DMS)2 and this compound. [] While this research focused on the structural characterization of the complex, it provides insights into the coordination chemistry of this compound and how it interacts with metal ions, which could be relevant to its mechanism of action.

Q3: Has this compound been identified as an activator of any specific receptors?

A: Yes. Research using the Tox21 10,000 compound library identified this compound as an activator of the constitutive androstane receptor (CAR; NR1I3). [] CAR plays a crucial role in drug metabolism and disposition, and its activation by this compound could be relevant to potential drug-drug interactions.

Q4: Is there any information available on the kinetics of this compound breakdown?

A: Yes, studies have investigated the kinetics of alkaline hydrolysis of this compound using photometric and polarographic techniques. [, ] Researchers determined the thermodynamic parameters for this process and proposed a mechanism for nitric oxide production during this compound's hydrolytic decomposition.

Q5: Are there alternative compounds with similar activity to this compound?

A: The research identifying this compound as a CAR activator also identified other compounds with similar activity, including nitazoxanide. [] This suggests that these compounds, despite structural differences, might share a common mechanism of action or target. Further research is needed to explore these possibilities.

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